Cas no 2059927-00-1 (2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol)

2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 化学的及び物理的性質
名前と識別子
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- INDEX NAME NOT YET ASSIGNED
- 2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
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- MDL: MFCD30476609
- インチ: 1S/C12H15BrO5/c13-7-3-1-6(2-4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2
- InChIKey: AVRZQJFQFLQQAY-UHFFFAOYSA-N
- ほほえんだ: OC1C(C(O)C(CO)OC1C1C=CC(Br)=CC=1)O
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318532-5.0g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 | |
Enamine | EN300-318532-10.0g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 | |
Enamine | EN300-318532-5g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 5g |
$4890.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047708-1g |
2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95% | 1g |
¥8323.0 | 2023-03-11 | |
Enamine | EN300-318532-0.5g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
Enamine | EN300-318532-1.0g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
Enamine | EN300-318532-10g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 10g |
$7250.0 | 2023-09-05 | ||
Enamine | EN300-318532-1g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 1g |
$1686.0 | 2023-09-05 | ||
Enamine | EN300-318532-2.5g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 2.5g |
$3304.0 | 2025-03-19 | |
Enamine | EN300-318532-0.1g |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2059927-00-1 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triolに関する追加情報
2-(4-Bromophenyl)-6-(Hydroxymethyl)Oxane-3,4,5-Triol: A Comprehensive Overview
2-(4-Bromophenyl)-6-(Hydroxymethyl)Oxane-3,4,5-Triol, also known by its CAS registry number 2059927-00-1, is a complex organic compound with a unique structure and diverse applications. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential for further functionalization. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the research of this compound.
The molecular structure of 2-(4-Bromophenyl)-6-(Hydroxymethyl)Oxane-3,4,5-Triol comprises a six-membered oxane ring (a cyclic ether) with three hydroxyl groups attached at positions 3, 4, and 5. Additionally, the compound features a hydroxymethyl group at position 6 and a bromophenyl substituent at position 2. This arrangement of functional groups imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for various chemical reactions and applications.
Recent studies have focused on the synthesis of this compound through innovative methodologies. Traditional approaches involve multi-step reactions, including nucleophilic substitutions and cyclizations. However, researchers have recently explored more efficient routes using microwave-assisted synthesis and catalytic systems to enhance yield and purity. These advancements have significantly reduced reaction times while maintaining high product quality.
The presence of multiple hydroxyl groups in the molecule makes it an excellent candidate for further functionalization. For instance, these groups can undergo oxidation to form carboxylic acids or esters, enabling the creation of derivatives with enhanced bioactivity or solubility. Furthermore, the bromophenyl substituent can be modified through substitution reactions to introduce additional functionalities or improve pharmacokinetic properties.
In terms of applications, 2-(4-Bromophenyl)-6-(Hydroxymethyl)Oxane-3,4,5-Triol has shown promise in drug discovery efforts. Its structure resembles certain bioactive molecules found in natural products, suggesting potential anti-inflammatory or antioxidant properties. Recent in vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, indicating its potential as a lead compound for therapeutic development.
Beyond pharmacology, this compound has also found applications in materials science. Its unique combination of hydrophilic and hydrophobic groups makes it suitable for use as a building block in polymer synthesis or as a component in self-healing materials. Researchers are actively exploring its role in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The latest research on CAS No: 2059927-00-1 has also highlighted its potential in green chemistry initiatives. By utilizing renewable feedstocks and environmentally friendly reaction conditions during its synthesis, this compound aligns with global efforts to promote sustainable chemical processes. Such approaches not only reduce ecological impact but also contribute to cost-effective production strategies.
In conclusion, 2-(4-Bromophenyl)-6-(Hydroxymethyl)Oxane-3,4,5-Triol stands out as a multifaceted compound with vast potential across various scientific domains. Its intricate structure provides ample opportunities for further exploration and innovation. As research continues to uncover new applications and synthesis pathways for this compound, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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